Cas no 19403-26-0 (Pentanenitrile, 2,2'-azobis[2,4,4-trimethyl-)

Pentanenitrile, 2,2'-azobis[2,4,4-trimethyl- structure
19403-26-0 structure
Product Name:Pentanenitrile, 2,2'-azobis[2,4,4-trimethyl-
CAS No:19403-26-0
MF:C16H28N4
MW:276.420323371887
CID:96037
PubChem ID:22149489
Update Time:2025-04-18

Pentanenitrile, 2,2'-azobis[2,4,4-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-cyano-4,4-dimethylpentan-2-yl)diazenyl]-2,4,4-trimethylpentanenitrile
    • DTXSID20622965
    • 2,2'-azobis-(4-methyl-2,4-dimethylvaleronitrile)
    • SCHEMBL295985
    • 2,2'-[(E)-Diazenediyl]bis(2,4,4-trimethylpentanenitrile)
    • 19403-26-0
    • Pentanenitrile, 2,2'-azobis[2,4,4-trimethyl-
    • Inchi: 1S/C16H28N4/c1-13(2,3)9-15(7,11-17)19-20-16(8,12-18)10-14(4,5)6/h9-10H2,1-8H3/b20-19+
    • InChI Key: GYAZFWRAWZSHCP-FMQUCBEESA-N
    • SMILES: N(/C(C#N)(C)CC(C)(C)C)=N\C(C#N)(C)CC(C)(C)C

Computed Properties

  • Exact Mass: 276.23139691g/mol
  • Monoisotopic Mass: 276.23139691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 72.3Ų
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